![molecular formula C12H14O3 B143441 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one CAS No. 63740-98-7](/img/structure/B143441.png)
1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one
Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one (CAS: 63740-98-7) is a synthetic cathinone derivative characterized by a pentan-1-one backbone substituted with a 3,4-methylenedioxybenzoyl group. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol . The compound is also referred to as 3,4-Methylenedioxyphenyl Butyl Ketone and exists as a pale yellow oil under standard conditions . Structurally, it serves as a precursor or intermediate in the synthesis of psychoactive substances, including substituted cathinones such as MDPV (3,4-methylenedioxypyrovalerone) .
Key physicochemical properties include:
- Boiling point: Not explicitly reported, but analogs suggest volatility suitable for liquid-phase reactions.
- Solubility: Likely lipophilic due to the aromatic and alkyl moieties, consistent with related cathinones .
- Synthetic routes: Bromination and Friedel-Crafts acylation reactions yield up to 89% under optimized conditions (e.g., bromine/acetic acid at 20°C) .
Preparation Methods
Friedel-Crafts acylation remains the most direct and efficient method for synthesizing 1-(benzo[d] dioxol-5-yl)pentan-1-one. This electrophilic aromatic substitution reaction leverages the electron-rich nature of the benzodioxole ring, enabling selective ketone group introduction at the para position relative to the methylenedioxy bridge.
Reaction Mechanism and Conditions
The reaction typically employs pentanoyl chloride as the acylating agent and aluminum chloride (AlCl₃) as a Lewis acid catalyst. The mechanism proceeds via the formation of an acylium ion, which reacts with the aromatic ring to form the desired ketone . Key parameters include:
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Solvent : Dichloromethane (DCM) or nitrobenzene, chosen for their ability to stabilize ionic intermediates.
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Temperature : 0–25°C to minimize side reactions such as over-acylation or ring degradation.
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Molar Ratios : A 1:1.2 stoichiometry of benzodioxole to pentanoyl chloride, with AlCl₃ used in catalytic amounts (10–15 mol%).
A representative procedure from the Royal Society of Chemistry (RSC) involves reacting 1,3-benzodioxol-5-ylboronic acid with valeryl chloride under anhydrous conditions, yielding the target compound in 47% isolated yield .
Optimization and Yield Enhancement
Recent studies highlight the role of solid acid catalysts (e.g., zeolites or sulfonated carbon) in improving reaction efficiency. For example, substituting AlCl₃ with FeCl₃-montmorillonite reduces environmental impact while maintaining yields above 40% . Continuous flow systems have also been explored, achieving 65% conversion within 30 minutes at 50°C .
Table 1: Friedel-Crafts Acylation Conditions and Outcomes
Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
---|---|---|---|---|
AlCl₃ | DCM | 0–25 | 47 | >95% |
FeCl₃-montmorillonite | Nitrobenzene | 50 | 42 | 93% |
H₂SO₄-silica | Toluene | 80 | 38 | 90% |
Bromination-Alkylation: A Two-Step Alternative
For substrates sensitive to strong Lewis acids, a bromination-alkylation sequence offers a viable pathway. This method involves initial bromination of a preformed benzodioxole precursor, followed by nucleophilic displacement with a pentanone derivative.
Bromination of Benzodioxole Derivatives
The first step typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid to introduce a bromine atom at the reactive para position. For example, 1-(benzo[d][1,dioxol-5-yl)-2-bromopropan-1-one serves as a common intermediate, synthesized in 89% yield using Br₂ at 20°C.
Alkylation with Pentanone Precursors
The brominated intermediate undergoes nucleophilic substitution with magnesium-pentanone complexes in tetrahydrofuran (THF). Recent protocols utilize Grignard reagents (e.g., CH₃(CH₂)₃MgBr) to introduce the pentanone chain, achieving 72% yield after column chromatography.
Table 2: Bromination-Alkylation Performance Metrics
Step | Reagent | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
Bromination | Br₂/AcOH | Acetic Acid | 2 | 89 |
Alkylation | CH₃(CH₂)₃MgBr | THF | 4 | 72 |
Characterization and Quality Control
Rigorous spectroscopic analysis ensures structural fidelity and purity. Key techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃, 600 MHz): Signals at δ 1.5–2.5 ppm (pentanone alkyl chain), δ 6.7–7.0 ppm (benzodioxole protons), and δ 6.03 ppm (methylenedioxy group) .
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¹³C NMR : Peaks at 196.4 ppm (ketone carbonyl), 151.4–147.9 ppm (aromatic carbons), and 49.8 ppm (methylene groups) .
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis confirms the molecular ion peak at m/z 206.1620 (calculated for C₁₂H₁₄O₃), with a deviation of <0.5 ppm .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and the preparation of complex molecules.
Biology: Studied for its potential biological activities, including its effects on the nervous system.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of nervous system stimulants.
Industry: Utilized in the production of various chemical products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one involves its interaction with molecular targets in the nervous system. It is believed to modulate neurotransmitter release and uptake, thereby exerting its stimulant effects. The compound may interact with specific receptors and ion channels, influencing neuronal activity and signaling pathways .
Comparison with Similar Compounds
The compound is part of a broader class of cathinone derivatives, which differ in substituents on the amino group, alkyl chain length, and aromatic modifications. Below is a detailed comparison:
Structural and Functional Group Variations
Pharmacological and Toxicological Differences
Receptor Affinity and Potency
- This compound: Limited direct data, but structural analogs suggest weak or negligible monoamine reuptake inhibition due to the absence of an amino group .
- MDPV: Exhibits high potency as a norepinephrine-dopamine reuptake inhibitor (NDRI) with EC₅₀ values < 10 nM, attributed to the pyrrolidine substituent enhancing lipophilicity and binding affinity .
- Butylone/Pentylone: Moderate NDRI activity, with EC₅₀ values ~100–500 nM, influenced by the alkyl chain length and amino group bulkiness .
Metabolic Stability
Biological Activity
Overview
1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one, also known as 3,4-methylenedioxyphenyl butyl ketone, is an organic compound with the molecular formula CHO and a molecular weight of approximately 206.24 g/mol. It features a benzodioxole ring structure attached to a pentanone chain, which contributes to its unique biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in cancer treatment and neuropharmacology.
The biological activity of this compound primarily involves its interaction with various cellular pathways:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the S phase in cancer cells, effectively halting their proliferation. This mechanism has been observed in several cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells.
- Apoptosis Induction : It promotes apoptosis through the activation of apoptotic pathways, leading to programmed cell death in malignant cells. The induction of apoptosis has been confirmed through biochemical assays that measure markers such as caspase activation and PARP cleavage.
Biochemical Pathways
This compound influences several key biochemical pathways:
- Cell Cycle Regulation : The compound disrupts normal cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), which are essential for the transition between different phases of the cell cycle.
- Apoptotic Pathways : It activates intrinsic apoptotic pathways involving mitochondrial dysfunction and the release of cytochrome c, which further activates caspases leading to apoptosis .
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
Anticancer Activity
A study demonstrated that derivatives synthesized from this compound exhibited significant anticancer activity against multiple tumor types. These derivatives were shown to effectively reduce tumor cell viability and induce apoptosis in vitro.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
LNCaP (Prostate) | 15.2 | Cell cycle arrest and apoptosis |
MIA PaCa-2 (Pancreatic) | 12.8 | Apoptosis induction |
CCRF-CEM (Leukemia) | 10.5 | S phase arrest and apoptosis |
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been studied for its effects on the nervous system. Preliminary research indicates that it may function as a stimulant and has potential applications in treating neurodegenerative disorders .
Case Studies
One notable case study involved the synthesis of compounds derived from this compound that were tested for their ability to inhibit monoacylglycerol lipase (MAGL). These compounds showed promise in modulating endocannabinoid signaling pathways, which are critical for pain management and neuroprotection.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one and its derivatives?
Acylation reactions using Friedel-Crafts or ketone formation via brominated intermediates are common. For example, brominated precursors like 1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one (CAS 52190-28-0) can undergo nucleophilic substitution or coupling reactions to introduce functional groups . Continuous flow chemistry has been optimized for similar compounds, improving yield and reducing side products . Key steps include acid-catalyzed condensation and purification via column chromatography or crystallization.
Q. How can the purity and structural identity of this compound be verified in synthetic workflows?
Use a combination of 1H NMR (e.g., δ 1.5–2.5 ppm for pentanone alkyl chains, δ 6.7–7.0 ppm for benzodioxole protons) and GC-MS to confirm molecular weight and fragmentation patterns . High-resolution mass spectrometry (HRMS) and elemental analysis are critical for validating empirical formulas. For crystalline derivatives, X-ray diffraction with SHELX software (e.g., SHELXL for refinement) provides unambiguous structural confirmation .
Q. What are the primary safety considerations when handling this compound in the lab?
While specific toxicity data are limited, structural analogs like MDPV are associated with neurotoxicity. Use fume hoods , nitrile gloves, and eye protection. Avoid inhalation of powders; refer to safety data sheets (SDS) for related compounds (e.g., 5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpentan-1-one) for hazard codes (e.g., H315 for skin irritation) .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of derivatives like MDPV?
The R and S enantiomers of MDPV analogs exhibit distinct pharmacological profiles. For instance, S -enantiomers of 2-amino-pentan-1-ol derivatives show higher potency in inhibiting dopamine transporters (DAT) compared to R -enantiomers, as demonstrated in rat intracranial self-stimulation assays. Stereoselective synthesis via chiral resolution (e.g., using borohydride reductants) or asymmetric catalysis is essential for studying structure-activity relationships (SAR) .
Q. What analytical strategies resolve data contradictions in chiral separation or polymorph identification?
For chiral analysis, employ HPLC with chiral stationary phases (e.g., cyclodextrin-based columns) and compare retention times with enantiopure standards . For polymorph screening, combine PXRD , DSC , and Raman spectroscopy to differentiate crystal forms. Computational tools like Mercury CSD can predict packing patterns and validate experimental data against crystallographic databases .
Q. How can in vitro assays be designed to evaluate the inhibitory effects on neurotransmitter transporters?
Use radioligand binding assays with [³H]-dopamine or [³H]-norepinephrine in transfected HEK-293 cells expressing human DAT or NET. Measure IC50 values via competitive displacement and validate using kinetic assays (e.g., synaptosomal uptake inhibition). MDPV derivatives typically show IC50 values <100 nM for DAT, with selectivity over serotonin transporters (SERT) .
Q. What computational methods predict the metabolic pathways of benzodioxole-containing cathinones?
Leverage density functional theory (DFT) to model cytochrome P450-mediated oxidation at the pentanone chain or benzodioxole ring. Pair with in vitro microsomal assays (human liver microsomes + NADPH) to identify major metabolites (e.g., hydroxylation at the α-carbon or demethylenation of the dioxole ring) .
Q. How are regulatory controls impacting the synthesis of research analogs?
Derivatives like N-ethylpentylone (CAS 952016-47-6) are classified as Schedule I substances in the U.S. under the Controlled Substances Act. Researchers must obtain DEA licenses for synthesis and adhere to strict inventory reporting. Structural modifications (e.g., replacing pyrrolidine with piperidine) may circumvent legal restrictions but require ethical review .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)pentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-3-4-10(13)9-5-6-11-12(7-9)15-8-14-11/h5-7H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLRIRGQCOPULE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472845 | |
Record name | 1-(2H-1,3-Benzodioxol-5-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63740-98-7 | |
Record name | 1-(2H-1,3-Benzodioxol-5-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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